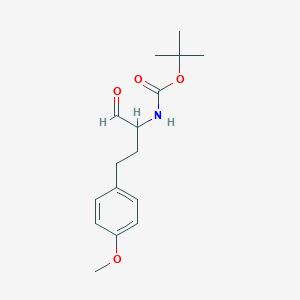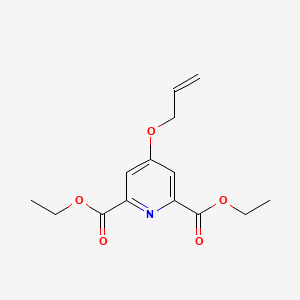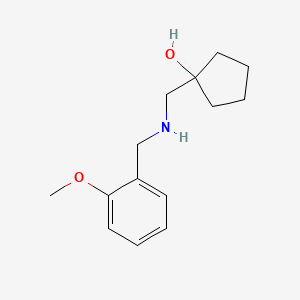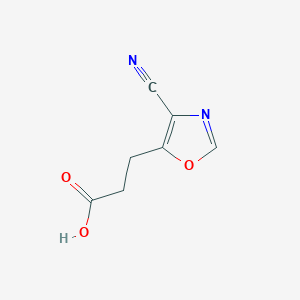
3-(4-Cyanooxazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyanooxazol-5-yl)propanoic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyano group and the oxazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanooxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyano group. One common method involves the cyclization of an appropriate precursor, such as a nitrile or an amide, under acidic or basic conditions. The reaction conditions often require the use of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures is optimized to maximize the efficiency of the synthesis while minimizing the production of unwanted by-products .
化学反应分析
Types of Reactions
3-(4-Cyanooxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole amines .
科学研究应用
3-(4-Cyanooxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-Cyanooxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
相似化合物的比较
Similar Compounds
Oxazole: A simpler compound with a similar ring structure but without the cyano group.
4-Cyanooxazole: Similar to 3-(4-Cyanooxazol-5-yl)propanoic acid but lacks the propanoic acid moiety.
Oxaprozin: A nonsteroidal anti-inflammatory drug that contains an oxazole ring.
Uniqueness
This compound is unique due to the presence of both the cyano group and the propanoic acid moiety, which impart distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various chemical entities and a valuable compound in scientific research .
属性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC 名称 |
3-(4-cyano-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H6N2O3/c8-3-5-6(12-4-9-5)1-2-7(10)11/h4H,1-2H2,(H,10,11) |
InChI 键 |
SDDNSTKSBFZTPS-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(O1)CCC(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)

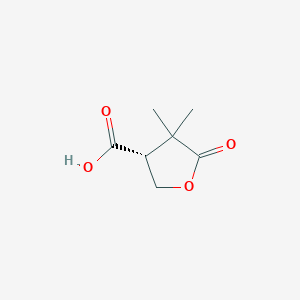

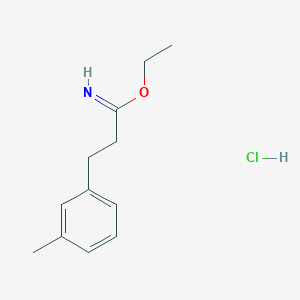
![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)

![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
